1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxybenzyl alcohol to form 4-bromo-2-methoxybenzyl alcohol . This intermediate is then subjected to nucleophilic substitution reactions with 4,4-difluoropiperidine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Coupling: Products are often biaryl compounds.
Scientific Research Applications
1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, while the fluorine atoms can enhance metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
- 4-Bromo-2-methoxybenzyl alcohol
- 4,4-Difluoropiperidine
- 1-(4-Bromo-2-methoxyphenyl)piperidine
Uniqueness: 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms enhances its versatility in synthetic applications and potential as a pharmacological agent .
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c1-18-12-8-11(14)3-2-10(12)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBXCVODLJZEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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